molecular formula C25H22N6O3S B5287868 (6Z)-2-butyl-5-imino-6-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-5-imino-6-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5287868
M. Wt: 486.5 g/mol
InChI Key: SYRDRLXVCHWXHE-ZQCYNNBZSA-N
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Description

(6Z)-2-butyl-5-imino-6-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-butyl-5-imino-6-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring, the introduction of the nitrophenyl group, and the construction of the thiadiazolo[3,2-a]pyrimidin-7-one core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-butyl-5-imino-6-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-2-butyl-5-imino-6-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, leading to various biological effects. Research in this area aims to understand the compound’s mechanism of action and its potential as a therapeutic agent.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new medications for various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can enhance the performance of industrial processes and lead to the development of new technologies.

Mechanism of Action

The mechanism of action of (6Z)-2-butyl-5-imino-6-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6Z)-2-butyl-5-imino-6-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include other indole derivatives, nitrophenyl compounds, and thiadiazolo[3,2-a]pyrimidin-7-one analogs. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific structural arrangement. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(6Z)-2-butyl-5-imino-6-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3S/c1-2-3-8-22-28-30-23(26)20(24(32)27-25(30)35-22)13-17-15-29(21-7-5-4-6-19(17)21)14-16-9-11-18(12-10-16)31(33)34/h4-7,9-13,15,26H,2-3,8,14H2,1H3/b20-13-,26-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRDRLXVCHWXHE-ZQCYNNBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)[N+](=O)[O-])/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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